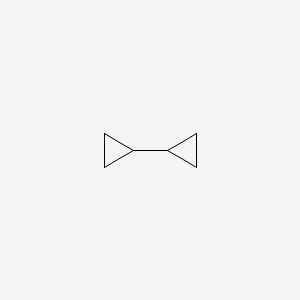

Bicyclopropyl

Description

Properties

CAS No. |

5685-46-1 |

|---|---|

Molecular Formula |

C6H10 |

Molecular Weight |

82.14 g/mol |

IUPAC Name |

cyclopropylcyclopropane |

InChI |

InChI=1S/C6H10/c1-2-5(1)6-3-4-6/h5-6H,1-4H2 |

InChI Key |

PGPFRBIKUWKSTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CC2 |

Origin of Product |

United States |

Foundational & Exploratory

Bicyclopropyl: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclopropyl, also known as cyclopropylcyclopropane, is a saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. Comprising two cyclopropane (B1198618) rings connected by a single carbon-carbon bond, this molecule has garnered interest in organic synthesis and medicinal chemistry due to its unique conformational properties and the inherent strain of its three-membered rings. This document provides an in-depth technical overview of the discovery, synthesis, and physicochemical properties of bicyclopropyl, tailored for professionals in chemical research and drug development.

Discovery and Historical Context

The first documented synthesis of bicyclopropyl was reported in 1952 by V. A. Slabey.[1][2][3] In this seminal work, Slabey described the reaction of cyclopropyl (B3062369) chloride with lithium metal, which yielded bicyclopropyl among other products.[1] This discovery laid the groundwork for further exploration of the synthesis and reactivity of this strained hydrocarbon. Subsequent research has focused on more efficient and selective synthetic methodologies, as well as the characterization of its unique structural and chemical properties.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of bicyclopropyl. The most notable methods include the Wurtz coupling reaction, the Simmons-Smith reaction, and the original lithium-mediated coupling.

Synthesis via Wurtz Coupling

The Wurtz reaction provides a classical approach to the formation of carbon-carbon bonds through the reductive coupling of alkyl halides in the presence of sodium metal.[4][5] In the context of bicyclopropyl synthesis, cyclopropyl halides are coupled to form the desired product.

Experimental Protocol: Wurtz Synthesis of Bicyclopropyl

-

Materials:

-

Cyclopropyl bromide

-

Sodium metal, finely dispersed in an inert solvent (e.g., toluene (B28343) or xylene)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

A reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel is charged with a dispersion of sodium metal in anhydrous diethyl ether under an inert atmosphere.

-

A solution of cyclopropyl bromide in anhydrous diethyl ether is added dropwise to the stirred sodium dispersion. The reaction is typically initiated by gentle heating.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

-

The reaction is then cooled, and the excess sodium is carefully quenched with a suitable reagent (e.g., ethanol).

-

The reaction mixture is filtered to remove sodium bromide and any unreacted sodium.

-

The filtrate is washed with water to remove any soluble byproducts.

-

The organic layer is dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

-

Bicyclopropyl is isolated from the organic solution by fractional distillation.

-

-

Reported Yield: The Wurtz coupling reaction between cyclopropylmagnesium bromide and cyclopropyl bromide has been reported to afford bicyclopropyl in a 10% yield.[6]

Synthesis via Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[7][8] While not a direct coupling to form the bicyclopropyl backbone, it is a key method for creating cyclopropane rings and has been reported to produce bicyclopropyl from butadiene with a yield of 20%.[6]

Experimental Protocol: Simmons-Smith Synthesis of Bicyclopropyl from Butadiene

-

Materials:

-

1,3-Butadiene

-

Diiodomethane (B129776) (CH₂I₂)

-

Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn - Furukawa modification)[8]

-

Anhydrous diethyl ether or dichloromethane

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, the zinc-copper couple is suspended in anhydrous diethyl ether.

-

A solution of diiodomethane in anhydrous diethyl ether is added to the zinc-copper couple suspension to form the organozinc carbenoid intermediate.

-

1,3-Butadiene is then introduced into the reaction mixture, typically as a condensed liquid or bubbled through the solution at low temperature.

-

The reaction mixture is stirred at room temperature or with gentle heating for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic solution is dried over anhydrous magnesium sulfate.

-

Bicyclopropyl is isolated by careful fractional distillation.

-

Physicochemical and Spectroscopic Data

Physical Properties

Bicyclopropyl is a colorless, volatile liquid at room temperature. Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀ | [7] |

| Molecular Weight | 82.14 g/mol | [7] |

| CAS Number | 5685-46-1 | [7] |

| Boiling Point | 76.1 °C (349.25 K) | [2] |

| Melting Point | -82.6 °C (190.53 K) | [2] |

| Density | Not readily available | |

| Enthalpy of Vaporization (ΔvapH°) | 31.7 ± 0.5 kJ/mol | [2] |

Spectroscopic Data

The structural characterization of bicyclopropyl is achieved through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of bicyclopropyl is expected to show complex multiplets in the upfield region, characteristic of cyclopropyl protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated. The methine protons directly connecting the two rings would appear at a different chemical shift than the methylene (B1212753) protons of the rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum of bicyclopropyl is expected to show two distinct signals corresponding to the methine carbons and the methylene carbons. The chemical shifts would be in the typical range for cyclopropyl carbons.

-

Infrared (IR) Spectroscopy: The FTIR spectrum of bicyclopropyl exhibits characteristic C-H stretching vibrations of the cyclopropyl rings at approximately 3080-3000 cm⁻¹. The spectrum also shows C-H bending and ring deformation modes in the fingerprint region.[2][3] A vapor phase IR spectrum is available in public databases.[2]

-

Mass Spectrometry (MS): The mass spectrum of bicyclopropyl shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight. The fragmentation pattern is characteristic of a hydrocarbon with cyclopropyl rings.[3]

Visualizations

Reaction Mechanism: Simmons-Smith Cyclopropanation

The following diagram illustrates the generally accepted "butterfly" transition state mechanism for the Simmons-Smith reaction.

Conclusion

Since its initial synthesis by V. A. Slabey in 1952, bicyclopropyl has remained a molecule of interest for its unique structural features. The development of synthetic methods such as the Wurtz coupling and the Simmons-Smith reaction has made this compound more accessible for research. The data presented in this guide, including synthetic protocols and physicochemical properties, provides a valuable resource for chemists and pharmaceutical scientists exploring the potential of bicyclopropyl and its derivatives in various applications. Further research into the biological activities and applications in materials science of this fundamental hydrocarbon is warranted.

References

- 1. ijstr.org [ijstr.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Bicyclopropyl | C6H10 | CID 138564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. Wurtz Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Bicyclopropyl: A Technical Guide

Introduction

Bicyclopropyl (cyclopropylcyclopropane) is a saturated bicyclic hydrocarbon with the molecular formula C₆H₁₀. Its unique strained ring structure imparts distinct spectroscopic characteristics that are of significant interest to researchers in organic synthesis, materials science, and drug development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) properties of bicyclopropyl, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of bicyclopropyl. The high degree of symmetry in the molecule and the magnetic anisotropy of the cyclopropane (B1198618) rings result in characteristic chemical shifts.

¹H NMR Spectroscopy

The proton NMR spectrum of bicyclopropyl is expected to show two main multiplets corresponding to the methine protons at the ring junction and the methylene (B1212753) protons of the cyclopropane rings. Due to the strained nature of the rings, these protons appear in the upfield region of the spectrum.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum is simplified by the molecule's symmetry, showing two distinct signals for the methine and methylene carbons. Notably, the carbon atoms of cyclopropane rings are highly shielded and often exhibit unusually low chemical shifts, sometimes even negative values relative to tetramethylsilane (B1202638) (TMS).

Table 1: Predicted NMR Spectroscopic Data for Bicyclopropyl

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity |

| ¹H NMR | ||

| Methine (-CH) | 0.4 - 0.6 | Multiplet |

| Methylene (-CH₂) | 0.2 - 0.4 | Multiplet |

| ¹³C NMR | ||

| Methine (C1) | 10 - 15 | CH |

| Methylene (C2, C3) | 2 - 5 | CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of bicyclopropyl is dominated by absorptions corresponding to the stretching and bending vibrations of its C-H and C-C bonds. The vibrational frequencies of the cyclopropyl (B3062369) rings are characteristic of strained cyclic systems.[2]

Table 2: Characteristic IR Absorption Bands for Bicyclopropyl

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H Stretch (cyclopropyl) | 3100 - 3000 | Medium-Strong |

| C-H Stretch (aliphatic) | 2980 - 2850 | Strong |

| -CH₂- Scissoring | ~1450 | Medium |

| Cyclopropane Ring "Breathing" | 1050 - 1000 | Medium |

| C-C Stretch | 1200 - 800 | Weak |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of bicyclopropyl results in a distinct fragmentation pattern that can be used for its identification. The molecular ion peak is expected to be observed, and fragmentation is guided by the stability of the resulting carbocations and neutral losses.

Table 3: Predicted Mass Spectrometry Data for Bicyclopropyl

| m/z | Proposed Fragment | Relative Abundance | Notes |

| 82 | [C₆H₁₀]⁺˙ | Moderate | Molecular Ion (M⁺˙)[3] |

| 67 | [C₅H₇]⁺ | High | Loss of ∙CH₃ |

| 54 | [C₄H₆]⁺˙ | High | Loss of ethene (C₂H₄) |

| 41 | [C₃H₅]⁺ | High | Base Peak; Allyl or Cyclopropyl Cation |

| 39 | [C₃H₃]⁺ | Moderate | Loss of H₂ from [C₃H₅]⁺ |

Note: The proposed fragmentation is based on general principles of cycloalkane mass spectrometry.[4] The base peak is predicted to be m/z 41, corresponding to the stable allyl or cyclopropyl cation.

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data for bicyclopropyl are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of bicyclopropyl in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

-

Set the spectral width to cover the range of -10 to 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) : As bicyclopropyl is a liquid, the simplest method is to acquire a spectrum of the neat sample.

-

Place one to two drops of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Press the plates together to form a thin liquid film.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS) Protocol

-

Sample Introduction : Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for sample introduction, as bicyclopropyl is a volatile liquid.

-

Dilute the bicyclopropyl sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the dilute solution into the GC inlet.

-

The GC will separate the sample from the solvent and introduce it into the mass spectrometer.

-

-

Instrumentation : A quadrupole or ion trap mass spectrometer coupled with a GC system.

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis :

-

Scan a mass range appropriate for the compound (e.g., m/z 35 to 200).

-

The mass analyzer will separate the ions based on their mass-to-charge ratio.

-

-

Data Processing : The data system will generate a mass spectrum, which is a plot of relative ion intensity versus m/z. Identify the molecular ion peak and the major fragment ions.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships and experimental workflows for the spectroscopic analysis of bicyclopropyl.

Caption: Overall workflow for the spectroscopic analysis of bicyclopropyl.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Bicyclopropyl | C6H10 | CID 138564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

Conformational Landscape of Bicyclopropyl: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The bicyclopropyl moiety, a unique structural motif composed of two directly connected cyclopropane (B1198618) rings, imparts significant conformational constraints that are of considerable interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of the cyclopropyl (B3062369) rings and the energetic landscape of their interconversion is crucial for predicting molecular properties and designing novel compounds with specific biological activities or material characteristics. This technical guide provides a comprehensive overview of the conformational analysis of bicyclopropyl, detailing its preferred geometries, the energy barriers to rotation, and the experimental and computational methodologies used to elucidate these properties.

Conformational Isomers of Bicyclopropyl

Rotation around the central carbon-carbon single bond in bicyclopropyl gives rise to two primary conformers: a trans (or anti) and a gauche form.

-

trans-Bicyclopropyl: In this conformation, the two cyclopropyl rings are oriented in an anti-periplanar arrangement, with a dihedral angle of 180° between the planes of the rings. This staggered arrangement minimizes steric hindrance between the two rings.

-

gauche-Bicyclopropyl: This conformer is characterized by a dihedral angle of approximately 56° between the planes of the two cyclopropyl rings. While experiencing some steric strain, the gauche conformation is stabilized by electronic effects.

In the solid state, X-ray crystallography studies have unequivocally shown that bicyclopropyl exists exclusively in the centrosymmetric trans conformation. However, in the gas and liquid phases, a dynamic equilibrium exists between the trans and gauche conformers.

Quantitative Conformational Data

Experimental and computational studies have provided valuable quantitative data on the conformational preferences and dynamics of bicyclopropyl. The following tables summarize the key structural and energetic parameters.

| Parameter | trans Conformer | gauche Conformer | Method |

| Dihedral Angle (C-C-C-C) | 180° (fixed) | ~56° | Electron Diffraction, DFT |

| C1-C1' Bond Length (Å) | ~1.48 | ~1.49 | Electron Diffraction, DFT |

| C1-C2 Bond Length (Å) | ~1.51 | ~1.51 | Electron Diffraction, DFT |

| C2-C3 Bond Length (Å) | ~1.53 | ~1.53 | Electron Diffraction, DFT |

| ∠C1'-C1-C2 (°) | ~119 | ~120 | Electron Diffraction, DFT |

| ∠C2-C1-C6 (°) | ~120 | ~119 | Electron Diffraction, DFT |

Table 1: Structural Parameters of Bicyclopropyl Conformers. This table presents a summary of key bond lengths and angles for the trans and gauche conformers of bicyclopropyl, as determined by gas-phase electron diffraction and Density Functional Theory (DFT) calculations.

| Parameter | Value (kJ/mol) | Method |

| Energy Difference (ΔEgauche-trans) | -0.5 to -1.0 | Raman Spectroscopy, DFT |

| Rotational Barrier (trans → gauche) | ~13.3 | DFT |

| Rotational Barrier (gauche → gauche) | ~5.0 | DFT |

Table 2: Energetic Parameters of Bicyclopropyl Conformational Interconversion. This table summarizes the relative energy difference between the gauche and trans conformers and the calculated rotational energy barriers for their interconversion. Note that the gauche conformer is slightly more stable in the gas phase.

Experimental Protocols

The conformational analysis of bicyclopropyl relies on a combination of experimental techniques, primarily gas-phase electron diffraction and vibrational spectroscopy, complemented by computational modeling.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure, including bond lengths, bond angles, and the relative abundance of conformers in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of bicyclopropyl is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a photographic plate or a 2D detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis:

-

The total scattering intensity is a combination of atomic and molecular scattering. The atomic scattering background is subtracted to isolate the molecular scattering component.

-

A theoretical molecular scattering intensity curve is calculated based on a structural model of the molecule, considering the presence of both trans and gauche conformers.

-

The structural parameters (bond lengths, angles, dihedral angles) and the conformational abundances are refined by a least-squares fitting procedure to achieve the best possible agreement between the experimental and theoretical scattering curves.

-

Raman and Infrared Spectroscopy

Objective: To identify the different conformers present in a sample and to determine their relative populations and energy differences.

Methodology:

-

Sample Preparation: Spectra are recorded for bicyclopropyl in different phases (gas, liquid, and solid).

-

Spectral Acquisition:

-

Raman Spectroscopy: The sample is irradiated with a monochromatic laser beam, and the inelastically scattered light is collected and analyzed.

-

Infrared (IR) Spectroscopy: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured.

-

-

Data Analysis:

-

Conformer Identification: The vibrational spectra of the different phases are compared. Bands that are present in the gas and liquid phases but absent in the solid-tate spectrum (where only the trans conformer exists) are assigned to the gauche conformer.

-

Thermodynamic Analysis: The relative intensities of vibrational bands corresponding to the trans and gauche conformers are measured at different temperatures. This temperature dependence allows for the calculation of the enthalpy difference (ΔH) between the two conformers using the van't Hoff equation.

-

Visualizing the Conformational Landscape

The relationship between the different conformers and the energy changes during the rotation around the central C-C bond can be visualized using a potential energy surface diagram.

Figure 1: Potential energy surface for the internal rotation of bicyclopropyl.

The logical workflow for the conformational analysis of bicyclopropyl involves a synergistic approach combining experimental and computational methods to derive a comprehensive model of its structure and energetics.

Figure 2: Workflow for the conformational analysis of bicyclopropyl.

Conclusion

The conformational analysis of bicyclopropyl reveals a fascinating interplay of steric and electronic effects that govern its three-dimensional structure. While the trans conformer dominates in the solid state due to minimized steric repulsion, the gauche form is slightly more stable in the gas phase, highlighting the subtle electronic interactions at play. The quantitative data on structural parameters and energy barriers presented in this guide provide a solid foundation for understanding the behavior of this important structural motif. The detailed experimental and computational workflows outlined herein serve as a practical reference for researchers engaged in the study of conformational analysis and its application in drug discovery and materials science.

The Electronic Structure of Bicyclopropyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclopropyl moiety, consisting of two directly connected cyclopropane (B1198618) rings, represents a fascinating structural motif in organic chemistry. The inherent strain and unique bonding characteristics of the three-membered rings endow these molecules with distinct electronic properties that have captured the interest of theoretical and experimental chemists alike. Understanding the electronic structure of bicyclopropyl compounds is not merely an academic exercise; it holds significant implications for the rational design of novel therapeutics. The cyclopropyl (B3062369) group is increasingly utilized in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, potency, and membrane permeability.[1][2] This guide provides a comprehensive technical overview of the electronic structure of bicyclopropyl compounds, summarizing key experimental and theoretical findings to aid researchers in harnessing the unique characteristics of this functional group in drug development and other scientific endeavors.

Conformational Analysis and Molecular Geometry

Bicyclopropyl can exist in two primary conformations: trans and gauche. The presence and relative abundance of these conformers have been investigated using various experimental techniques.

In the vapor phase, electron diffraction studies have established the presence of both trans and gauche conformations.[3] These studies also revealed large amplitudes of torsional vibration about the central carbon-carbon bond, indicating a low barrier to rotation.[3] In the liquid state, infrared and Raman spectroscopy have also shown an equilibrium between the trans and another conformation.[3]

In the solid state, however, X-ray diffraction analysis has demonstrated that bicyclopropyl molecules exist exclusively in the centrosymmetric trans conformation.[3] This crystalline form shows no large amplitudes of torsional vibration about the central C-C bond.[3]

Table 1: Structural Parameters of Bicyclopropyl in the Crystalline (trans) and Vapor Phases

| Parameter | Crystalline (trans)[3] | Vapor Phase (average)[3] |

| Bond Lengths (Å) | ||

| Central C-C | 1.487 (± 0.004) | 1.517 (average of all C-C bonds) |

| Cyclopropyl C-C (average) | 1.506 (± 0.004) | 1.517 (average of all C-C bonds) |

| Crystal Data | ||

| Crystal System | Orthorhombic | - |

| Space Group | Cmca | - |

| Unit Cell Dimensions (Å) | a = 8.904, b = 5.137, c = 11.807 | - |

The Electronic Structure: A Tale of Walsh Orbitals

The unique electronic properties of cyclopropane and its derivatives are best understood through the lens of the Walsh orbital model.[4][5] This model posits that the carbon atoms in the cyclopropane ring are sp²-hybridized. Two of these sp² orbitals on each carbon form C-H bonds, while the third is directed towards the center of the ring, forming σ-bonds. The remaining p-orbitals on each carbon atom are oriented tangentially to the ring and combine to form a set of three molecular orbitals. The highest occupied molecular orbitals (HOMOs) of cyclopropane are a degenerate pair of these Walsh orbitals, denoted as wS and wA, which possess significant π-character.[4]

In bicyclopropyl, the electronic structure is dictated by the interaction of the Walsh orbitals of the two cyclopropyl rings. A "Linear Combination of Walsh Orbitals" (LCWO) model is a useful framework for interpreting the electronic properties of bicyclopropyl and its derivatives.[4] The interaction between the Walsh orbitals can occur through-bond (via the central C-C bond) and through-space, leading to a splitting of the orbital energies.[6][7][8][9] The extent of this splitting is dependent on the dihedral angle between the two rings, and thus on the conformation (trans vs. gauche).

Experimental Probes of the Electronic Structure

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly probing the energies of molecular orbitals.[10][11][12][13] In PES, a molecule is irradiated with high-energy photons, causing the ejection of an electron.[11] By measuring the kinetic energy of the ejected photoelectron, the ionization potential (IP) corresponding to the energy of the orbital from which the electron was removed can be determined.[12]

The low-energy bands in the photoelectron spectra of bicyclopropyl and its derivatives are assigned to the ionization of electrons from the Walsh orbital system.[4] The interpretation of these spectra, particularly for flexible molecules like bicyclopropyl, can be complex. Studies have suggested that the observed maxima in the low-energy region of the PE spectra of bicyclopropyl are best attributed to the gauche conformer, with contributions from the trans conformer being weak or broad and featureless.[4]

Table 2: Vertical Ionization Potentials (IP) of Bicyclopropyl and Related Compounds (eV)

| Compound | IP1 | IP2 | IP3 | IP4 | Reference |

| Bicyclopropyl | 9.0 | 9.7 | 10.5 | 11.2 | |

| 1,1'-Dimethylbicyclopropyl | 8.7 | 9.4 | 10.2 | 11.0 |

Experimental Protocol: Helium(I) Photoelectron Spectroscopy

-

Sample Introduction: The bicyclopropyl compound is introduced into a high-vacuum chamber as a gas. This is typically achieved by gentle heating of a solid or liquid sample to achieve a sufficient vapor pressure.

-

Ionization Source: The gaseous sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He(I) source, 21.22 eV).[10]

-

Electron Energy Analysis: The photoelectrons ejected from the sample are passed through an electron energy analyzer, which separates them based on their kinetic energy.[11]

-

Detection: The energy-resolved electrons are detected by an electron multiplier, and the signal is processed to generate a photoelectron spectrum, which is a plot of the number of photoelectrons versus their binding energy (ionization potential).[11]

Theoretical and Computational Approaches

Computational chemistry provides invaluable insights into the electronic structure of bicyclopropyl compounds, complementing experimental data and aiding in the interpretation of complex spectra.[14][15] Ab initio and Density Functional Theory (DFT) methods are commonly employed to calculate molecular geometries, conformational energies, and electronic properties.[16][17]

Computational Methodologies

-

Geometry Optimization: The first step in a computational study is to find the minimum energy structures of the different conformers (trans and gauche) of the bicyclopropyl compound. This is typically performed using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or DFT with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies.

-

Orbital Energy Calculations: Once the geometries are optimized, the energies of the molecular orbitals are calculated. These theoretical orbital energies can be related to the experimental ionization potentials through Koopmans' theorem (for HF calculations) or by calculating the energy difference between the neutral molecule and the corresponding cation (ΔSCF method for DFT).

-

Analysis of Electronic Properties: Further analysis can be performed to understand the bonding and electronic distribution, such as Natural Bond Orbital (NBO) analysis to investigate orbital interactions and charge distribution.

Implications for Drug Development

The unique electronic properties of the cyclopropyl group, and by extension the bicyclopropyl moiety, make it a valuable component in the design of new pharmaceuticals.[18] The introduction of a cyclopropyl ring can influence a drug candidate's properties in several ways:[1][2]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, which can increase the metabolic stability of a drug by blocking sites of oxidative metabolism.[1]

-

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.

-

Modulation of Physicochemical Properties: The cyclopropyl group can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, permeability, and plasma clearance.[1]

-

Enhanced Potency: The unique electronic nature of the cyclopropyl ring, with its partial π-character, can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[1]

The structure-activity relationship (SAR) is a key concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity.[19][20][21][22][23] By systematically modifying the structure of a lead compound, medicinal chemists can optimize its pharmacological profile. The incorporation of bicyclopropyl groups into drug candidates offers a powerful strategy for fine-tuning their electronic and steric properties to achieve desired therapeutic effects.

Conclusion

The electronic structure of bicyclopropyl compounds is a rich and complex field of study, with the unique properties of the cyclopropane ring giving rise to fascinating conformational and electronic behavior. A combination of experimental techniques, particularly photoelectron spectroscopy, and high-level computational methods has provided a detailed understanding of the interplay between the Walsh orbitals of the two rings. This knowledge is not only of fundamental chemical interest but also has significant practical applications in the field of drug discovery. By understanding and harnessing the electronic effects of the bicyclopropyl moiety, researchers can design more effective and safer medicines. This guide has provided a comprehensive overview of the current understanding of the electronic structure of these compounds, offering a valuable resource for scientists working at the interface of chemistry, biology, and medicine.

References

- 1. Overview of First-Principles (ab initio) calculation | æè¡ããã° | CAE solution : JSOL [jsol-cae.com]

- 2. Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) [mdpi.com]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Walsh Cyclopropane: Nature 159, 712-3 (1947) [homepages.bluffton.edu]

- 6. cat.chem.chiba-u.jp [cat.chem.chiba-u.jp]

- 7. scielo.br [scielo.br]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantum-chemical calculations of electronic spectra absorption: ab initio or semiempirical methods? | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 17. Ab initio, density functional theory, and semi-empirical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. publications.ashp.org [publications.ashp.org]

- 20. journals.sumathipublications.com [journals.sumathipublications.com]

- 21. fiveable.me [fiveable.me]

- 22. Structure activity relationship [pharfac.mans.edu.eg]

- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-depth Technical Guide to the Thermodynamic Properties of Bicyclopropyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of bicyclopropyl (also known as bicyclopropane). The information is compiled from established experimental data and computational studies, offering a valuable resource for researchers in chemistry, materials science, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies for key measurements are provided.

Core Thermodynamic Properties of Bicyclopropyl

Bicyclopropyl is a saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. Its unique strained ring structure gives rise to distinct thermodynamic properties that are of significant interest in understanding its reactivity and potential applications.

Enthalpy and Energy of Formation and Combustion

The enthalpy of formation and combustion are fundamental thermodynamic quantities that describe the energy changes associated with the formation and complete oxidation of a compound. These values for bicyclopropyl have been determined experimentally through bomb calorimetry.

Table 1: Enthalpy of Formation and Combustion of Bicyclopropyl

| Property | State | Value (kJ/mol) | Value (kcal/mol) | Reference |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | 96.02 ± 3.77 | 22.95 ± 0.90 | [1] |

| Standard Enthalpy of Formation (ΔfH°) | Gas | 129.0 ± 3.8 | 30.8 ± 0.91 | Calculated from liquid phase data and enthalpy of vaporization |

| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -3886.1 ± 3.3 | -928.8 ± 0.8 | [1] |

Heat Capacity

The heat capacity of a substance quantifies the amount of heat required to raise its temperature by a given amount. The molar heat capacity at constant pressure (Cp) for gaseous bicyclopropyl has been determined over a range of temperatures.

Table 2: Molar Heat Capacity (Cp) of Gaseous Bicyclopropyl at Various Temperatures

| Temperature (K) | Molar Heat Capacity (J/mol·K) |

| 200 | 71.99 |

| 298.15 | 108.05 |

| 300 | 108.80 |

| 400 | 148.45 |

| 500 | 182.36 |

| 600 | 209.56 |

| 700 | 231.50 |

| 800 | 249.58 |

| 900 | 264.78 |

| 1000 | 277.74 |

Data sourced from Godunov (1991).

Phase Change Properties

The enthalpy of vaporization, boiling point, and melting point are critical parameters that define the phase behavior of bicyclopropyl.

Table 3: Phase Change Properties of Bicyclopropyl

| Property | Value | Units |

| Enthalpy of Vaporization (ΔvapH°) | 33.0 ± 1.0 | kJ/mol |

| Boiling Point | 76.1 | °C |

| Melting Point | -82.6 | °C |

Strain Energy

Experimental Protocols

The experimental determination of the thermodynamic properties of bicyclopropyl requires precise and carefully controlled methodologies. Below are detailed descriptions of the key experimental protocols used to obtain the data presented in this guide.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid bicyclopropyl was determined by Beezer, Luttke, Meijere, and Mortimer in 1966 using a static bomb calorimeter.

Methodology:

-

Sample Preparation: A highly purified sample of bicyclopropyl was used. Given its volatility, the liquid sample was encapsulated in a sealed, thin-walled glass ampoule. The mass of the bicyclopropyl sample was determined accurately by weighing the ampoule before and after filling.

-

Calorimeter Setup: A static bomb calorimeter with a known heat capacity (determined by the combustion of a standard substance like benzoic acid) was used. A small, known amount of water was added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Combustion Procedure: The sealed ampoule containing the bicyclopropyl sample was placed in a crucible within the bomb. A fuse wire was positioned to ensure ignition. The bomb was then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Measurement: The bomb was submerged in a known mass of water in the calorimeter. The combustion reaction was initiated by passing an electric current through the fuse wire. The temperature change of the water in the calorimeter was measured with high precision using a thermometer.

-

Corrections: The observed temperature rise was corrected for heat exchange with the surroundings, the heat of ignition, and the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation: The standard enthalpy of combustion was calculated from the corrected temperature rise, the heat capacity of the calorimeter system, and the mass of the bicyclopropyl sample.

Determination of Heat Capacity

The heat capacity of gaseous bicyclopropyl as a function of temperature was reported by Godunov in 1991. While the specific experimental technique is not detailed in the readily available literature, such data is typically obtained using methods like adiabatic calorimetry or differential scanning calorimetry.

General Methodology (Adiabatic Calorimetry):

-

Sample Containment: A known amount of gaseous bicyclopropyl is introduced into a sealed, thermally isolated sample container (the calorimeter).

-

Heating: A precisely measured amount of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature.

-

Temperature Measurement: The temperature of the sample is measured with high accuracy before and after the energy input, once thermal equilibrium is reached.

-

Calculation: The heat capacity is calculated from the amount of heat added and the resulting temperature change.

-

Temperature Range: This process is repeated at various temperatures to determine the heat capacity as a function of temperature.

Relationships Between Thermodynamic Properties

The various thermodynamic properties of bicyclopropyl are interconnected. For instance, the enthalpy of formation in the gas phase can be derived from the enthalpy of formation in the liquid phase and the enthalpy of vaporization.

This guide provides a foundational understanding of the thermodynamic properties of bicyclopropyl, essential for its application in research and development. The provided data and experimental context serve as a valuable resource for scientists and professionals in related fields.

References

An In-depth Technical Guide to Bicyclopropyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bicyclopropyl, a unique carbocyclic compound. It covers its fundamental chemical identifiers, synthesis methodologies, and the broader context of its derivatives in scientific research, with a particular focus on applications relevant to drug discovery and development.

Core Chemical Information

Bicyclopropyl, a saturated hydrocarbon consisting of two cyclopropane (B1198618) rings connected by a single bond, is a molecule of interest due to the inherent ring strain and unique conformational properties of the cyclopropyl (B3062369) moiety. These characteristics are increasingly leveraged in medicinal chemistry to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

Table 1: Chemical Identifiers and Properties of Bicyclopropyl

| Identifier/Property | Value | Reference |

| IUPAC Name | cyclopropylcyclopropane | [1] |

| CAS Number | 5685-46-1 | [1] |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | |

| Synonyms | 1,1'-Bicyclopropyl, Bicyclopropane | [1] |

Synthesis of Bicyclopropyl Derivatives: A Representative Protocol

While the direct synthesis of bicyclopropyl can be achieved through various methods, the synthesis of its derivatives is often of greater interest in the context of drug discovery. The following protocol details the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, a valuable building block for pharmaceuticals and agrochemicals.[2] This multi-step synthesis highlights common strategies for constructing and functionalizing the bicyclopropyl core.

Experimental Protocol: Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [2]

Step 1: Synthesis of 1-Cyclopropylcyclopropanecarboxylic acid

-

Materials: 1-Bromo-1-cyclopropylcyclopropane, t-Butyllithium (t-BuLi) 1.7 M in pentane (B18724), anhydrous diethyl ether (Et₂O), dry ice (solid CO₂), potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl).

-

Procedure:

-

A solution of t-BuLi in pentane is added dropwise to a solution of 1-bromo-1-cyclopropylcyclopropane in anhydrous Et₂O at -78 °C under mechanical stirring.

-

After stirring for an additional 25 minutes at -78 °C, an excess of dry ice is added in several portions.

-

The reaction mixture is allowed to warm slowly to ambient temperature over 2 hours.

-

The reaction is quenched with an ice-cold solution of KOH. The aqueous layer is washed with ether and then acidified with concentrated HCl at 0–5 °C.

-

The resulting mixture is extracted with ether, and the combined organic phases are dried and concentrated under reduced pressure to yield the carboxylic acid.

-

Step 2: Synthesis of N-Boc-protected (1-cyclopropyl)cyclopropylamine

-

Materials: 1-Cyclopropylcyclopropanecarboxylic acid, anhydrous tert-butyl alcohol (t-BuOH).

-

Procedure (via Curtius degradation):

-

The carboxylic acid is dissolved in anhydrous t-BuOH.

-

The solution is added dropwise to anhydrous t-BuOH kept at 80 °C under vigorous stirring over 2.5 hours.

-

The resulting solution is heated under reflux for an additional 9 hours.

-

The bulk of the t-BuOH is distilled off, and the residue is worked up to isolate the N-Boc protected amine.

-

Step 3: Deprotection to (1-cyclopropyl)cyclopropylamine hydrochloride

-

Materials: N-Boc-protected (1-cyclopropyl)cyclopropylamine, hydrogen chloride (5.0 N solution in Et₂O).

-

Procedure:

-

A solution of the N-Boc protected amine in Et₂O is added to a solution of HCl in Et₂O at 0 °C.

-

The reaction mixture is stirred at 0 °C for 4 hours and then at ambient temperature for 20 hours.

-

The formed precipitate is filtered, washed with Et₂O, and dried under vacuum to give the final hydrochloride salt.

-

Reactivity and Applications

The strained C-C bonds of the cyclopropane rings in bicyclopropyl and its derivatives make them susceptible to ring-opening reactions under various conditions, providing pathways to more complex molecular scaffolds. One notable reaction is the Diels-Alder reaction, where bicyclopropyl can act as a diene precursor.

Diels-Alder Reaction of Bicyclopropyl

Bicyclopropyl can undergo thermal or microwave-assisted rearrangement to form isomeric hexadienes, which can then participate in Diels-Alder reactions with suitable dienophiles, such as maleic anhydride. This reactivity opens avenues for the synthesis of complex cyclic systems.

Role in Drug Discovery

The cyclopropyl group is a valuable motif in medicinal chemistry due to its ability to:

-

Introduce conformational rigidity: This can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.

-

Improve metabolic stability: The cyclopropyl ring is often resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug.

-

Modulate physicochemical properties: The introduction of a cyclopropyl group can influence properties such as lipophilicity and aqueous solubility.

Numerous FDA-approved drugs contain a cyclopropyl moiety, highlighting its importance in modern drug design. Bicyclopropyl and its derivatives represent a class of building blocks that can be used to introduce this valuable structural feature into new drug candidates. The unique spatial arrangement of the two adjacent cyclopropyl rings in bicyclopropyl offers a rigid scaffold that can be exploited to design novel ligands for various biological targets.

While specific signaling pathways directly modulated by bicyclopropyl are not extensively documented, the incorporation of the bicyclopropyl motif into larger molecules can influence their interaction with a wide range of biological targets, including enzymes and receptors, thereby affecting various signaling pathways indirectly. The development of novel bicyclopropyl derivatives continues to be an active area of research for the discovery of new therapeutic agents.

References

A Technical Guide to the Synthesis and Characterization of Novel Bicyclopropyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

The bicyclopropyl motif, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science. Its rigid structure and distinct electronic properties offer a compelling alternative to traditional bioisosteres like phenyl rings or tert-butyl groups. This technical guide provides an in-depth overview of the synthesis and characterization of novel bicyclopropyl derivatives, offering detailed experimental protocols and structured data to aid in the design and execution of research in this burgeoning field.

Synthesis of Bicyclopropyl Derivatives: Key Methodologies

The construction of the bicyclopropyl core and its subsequent functionalization can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the scale of the reaction.

Simmons-Smith Cyclopropanation

A cornerstone of cyclopropane (B1198618) synthesis, the Simmons-Smith reaction and its modifications are widely employed for the creation of bicyclopropyl structures from appropriate diene precursors.[1][2] The reaction typically involves an organozinc carbenoid, which delivers a methylene (B1212753) group to a double bond in a stereospecific manner.[3][4]

Experimental Protocol: Simmons-Smith Cyclopropanation of a Diene

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the diene substrate (1.0 eq) in anhydrous dichloromethane (B109758) (to achieve a concentration of ~0.5 M). Cool the flask to 0 °C using an ice bath.[1]

-

Reagent Addition: While maintaining the temperature at 0 °C and stirring, slowly add a solution of diethylzinc (B1219324) in hexanes (2.0 eq) via syringe. Following this, add diiodomethane (B129776) (2.0 eq) dropwise. The formation of a white precipitate (ZnI₂) may be observed.[1]

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Stir vigorously until gas evolution ceases.[1]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel.[1]

Titanium-Mediated Intramolecular Cyclopropanation

Titanium-mediated reactions offer an alternative and powerful method for the synthesis of bicyclic cyclopropylamines from amino acid derivatives.[5] This approach often involves the intramolecular coupling of an olefin and a carboxamide moiety. A key advantage is the ability to generate complex, strained bicyclic systems.[6][7]

Conceptual Workflow for Ti(II)-Mediated Synthesis of Bicyclic Cyclopropylamines

References

- 1. benchchem.com [benchchem.com]

- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 3. Simmons-Smith Reaction [organic-chemistry.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. New Advances in Titanium-Mediated Free Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Titanium carbenoid-mediated cyclo... preview & related info | Mendeley [mendeley.com]

Theoretical Insights into the Stability and Strain of Bicyclopropyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclopropyl, a unique hydrocarbon composed of two directly bonded cyclopropane (B1198618) rings, presents a fascinating case study in molecular strain and stability. Its structure and electronic properties are of significant interest in theoretical and synthetic chemistry, with implications for the design of novel strained molecules in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the theoretical studies on bicyclopropyl, focusing on its stability, strain energy, and conformational landscape. We present a comprehensive summary of key quantitative data, detail the computational and experimental methodologies employed in its study, and offer visualizations of the underlying theoretical concepts.

Introduction

The cyclopropyl (B3062369) group is a fundamental building block in organic chemistry, known for its unique electronic properties that resemble those of a double bond. The direct linkage of two such rings in 1,1'-bicyclopropyl creates a molecule with significant ring strain, influencing its geometry, reactivity, and thermodynamic stability. Understanding the delicate balance between the strain inherent in the three-membered rings and the nature of the central carbon-carbon bond is crucial for predicting the behavior of more complex molecules incorporating this motif. This guide synthesizes the current theoretical understanding of bicyclopropyl's stability and strain, providing a valuable resource for researchers working with strained organic molecules.

Quantitative Data on Bicyclopropyl Stability and Structure

The stability and structure of bicyclopropyl have been investigated through a combination of experimental thermochemistry and computational chemistry. The following tables summarize the key quantitative findings.

Table 1: Thermochemical Data and Strain Energy of Bicyclopropyl

| Property | Value | Unit | Source / Method |

| Heat of Formation (Liquid, 298 K) | +96.02 ± 3.77 | kJ/mol | Calorimetry |

| +22.95 ± 0.90 | kcal/mol | Calorimetry | |

| Strain Energy (Calculated) | ~230 | kJ/mol | Based on Heat of Formation |

| ~55 | kcal/mol | Based on Heat of Formation | |

| Strain Energy of Cyclopropane (for comparison) | 115 | kJ/mol | |

| 27.5 | kcal/mol |

Note: The strain energy of bicyclopropyl is approximately double that of a single cyclopropane ring, indicating that the junction of the two rings does not introduce significant additional strain.

Table 2: Computed Geometric Parameters of Bicyclopropyl

| Parameter | Value | Unit | Computational Method |

| C1-C1' Bond Length (Central Bond) | 1.48 - 1.51 | Å | Ab initio / DFT |

| C-C Bond Length (Ring) | 1.50 - 1.53 | Å | Ab initio / DFT |

| C-H Bond Length | ~1.08 - 1.09 | Å | Ab initio / DFT |

| C-C-C Bond Angle (Ring) | ~60 | degrees | Ab initio / DFT |

| H-C-H Bond Angle | ~114 - 116 | degrees | Ab initio / DFT |

| Rotational Barrier (C1-C1' bond) | ~12 - 17 | kJ/mol | Ab initio / DFT |

| ~3 - 4 | kcal/mol | Ab initio / DFT |

Experimental and Computational Protocols

The quantitative data presented above are derived from specific experimental and computational methodologies.

Experimental Protocol: Calorimetry for Heat of Formation

The experimental heat of formation of liquid bicyclopropyl was determined using bomb calorimetry. A detailed, generalized protocol for such an experiment is as follows:

-

Sample Preparation: A precisely weighed sample of high-purity bicyclopropyl is placed in a sample holder within a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is typically added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Calorimeter Setup: The bomb is placed in a calorimeter, a thermally insulated container filled with a precise amount of water. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition: The sample is ignited via an electrical fuse. The heat released by the combustion of the sample and the fuse is absorbed by the bomb and the surrounding water, causing a rise in temperature.

-

Temperature Measurement: The temperature change of the calorimeter system is carefully recorded until it reaches a steady state.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse and for the formation of nitric acid from residual nitrogen in the oxygen.

-

Calculation of Heat of Formation: The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

The geometric parameters and rotational barrier of bicyclopropyl are typically determined using quantum chemical calculations. A representative computational workflow is as follows:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Method Selection:

-

Geometry Optimization: The initial structure of bicyclopropyl is optimized to find the minimum energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP, or with ab initio methods like Møller-Plesset perturbation theory (MP2).

-

Basis Set: A suitable basis set is chosen to describe the atomic orbitals. For hydrocarbons like bicyclopropyl, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p), or correlation-consistent basis sets like cc-pVTZ are commonly employed.

-

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE).

-

Rotational Barrier Calculation:

-

A series of constrained geometry optimizations are performed where the dihedral angle around the central C1-C1' bond is fixed at various angles (e.g., from 0° to 180° in 15° increments).

-

The energy of the molecule is calculated at each of these constrained geometries.

-

The rotational barrier is then determined as the energy difference between the highest energy (eclipsed) conformation and the lowest energy (staggered or gauche) conformation.

-

-

Data Extraction: The optimized bond lengths, bond angles, and the calculated rotational energy profile are extracted from the output files.

Visualizing Strain and Computational Workflow

The Interplay of Strain and Stability in Bicyclopropyl

The stability of bicyclopropyl is a direct consequence of the interplay between the inherent strain of the cyclopropane rings and the electronic interactions between them. The following diagram illustrates this relationship.

The Bicyclopropyl Motif: A Technical Guide to Its Unique Strain-Driven Reactivity

For Researchers, Scientists, and Drug Development Professionals

The bicyclopropyl motif, a unique structural element composed of two fused cyclopropane (B1198618) rings, has garnered significant attention in modern organic chemistry and medicinal chemistry. Its inherent high ring strain, a consequence of severe bond angle distortion, is not a liability but rather a driving force for a diverse and powerful array of chemical transformations. This high-energy state allows the bicyclopropyl unit and its derivatives to act as versatile intermediates, unlocking novel pathways for the synthesis of complex molecular architectures. For drug development professionals, the rigid, three-dimensional nature of the bicyclopropyl moiety offers an intriguing scaffold and a potential bioisostere for other common chemical groups, with the ability to enhance metabolic stability and fine-tune pharmacological activity.

This technical guide provides an in-depth exploration of the core reactivity of the bicyclopropyl motif, presenting key quantitative data, outlining general experimental methodologies, and visualizing the complex reaction pathways that underscore its synthetic utility.

Core Reactivity Principles: Strain as a Synthetic Engine

The chemistry of the bicyclopropyl system is fundamentally governed by the release of its substantial strain energy, estimated to be around 65 kcal/mol for the parent bicyclo[1.1.0]butane system. This energy facilitates the cleavage of the central C-C σ-bond, which exhibits significant π-character, allowing it to react in ways more akin to a double bond. This unique electronic structure makes the motif susceptible to a variety of transformations, including thermal rearrangements, radical-mediated ring openings, and transition metal-catalyzed functionalizations. The regioselectivity and stereoselectivity of these reactions are often highly dependent on the substitution pattern of the bicyclopropyl core and the specific reaction conditions employed.

Transition Metal-Catalyzed Transformations

Transition metals, particularly those from groups 9 and 10, have proven to be exceptional tools for harnessing the reactivity of bicyclopropyl systems and their analogs. These catalysts can precisely control the cleavage of the strained C-C bonds, leading to the formation of valuable intermediates such as metal carbenoids, which can then be trapped in a variety of ways.

Rhodium(I) complexes are particularly effective in catalyzing the cycloisomerization of bicyclo[1.1.0]butanes, which serve as excellent models for the bicyclopropyl motif's reactivity. The choice of phosphine (B1218219) ligand on the rhodium catalyst can exquisitely control the reaction pathway, leading to different carbocyclic or heterocyclic products with high regio- and stereocontrol.[1][2] For instance, the cycloisomerization of N-allylated bicyclo[1.1.0]butylalkylamines can be directed to form either cyclopropane-fused pyrrolidines or azepines depending on the ligand used.[1]

Methodology for Rhodium(I)-Catalyzed Cycloisomerization of N-Allyl Bicyclo[1.1.0]butylamines

A representative experimental protocol involves the reaction of an N-allylated bicyclo[1.1.0]butylalkylamine with a rhodium precatalyst and a phosphine ligand in a suitable solvent.

-

Catalyst System: A common precatalyst is [Rh(CO)₂Cl]₂ (5 mol%).

-

Ligands: The reaction outcome is directed by the choice of phosphine ligand (10 mol%). Monodentate ligands like triphenylphosphine (B44618) (PPh₃) typically favor the formation of five-membered rings (pyrrolidines), while bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) direct the reaction towards seven-membered rings (azepines).

-

Solvent and Temperature: The reaction is generally carried out in a non-polar solvent like toluene (B28343) at elevated temperatures, often around 110 °C.[2]

-

Procedure: The substrate is dissolved in the solvent, followed by the addition of the rhodium precatalyst and the phosphine ligand. The mixture is then heated until the reaction is complete, typically within a short timeframe (e.g., 10 minutes).[2] The product is then isolated and purified using standard techniques like column chromatography.

The proposed mechanism for this transformation involves the oxidative addition of the rhodium(I) catalyst across the central C-C bond of the bicyclo[1.1.0]butane core. This is followed by a rearrangement to a rhodium-carbene intermediate, which then undergoes an intramolecular cyclopropanation with the tethered allyl group.

Caption: Rh(I)-Catalyzed Cycloisomerization Mechanism.

Table 1: Rhodium(I)-Catalyzed Cycloisomerization of N-Allyl Bicyclo[1.1.0]butylamines

| Entry | Substrate (R group) | Ligand | Product(s) | Ratio (Pyrrolidine:Azepine) | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Benzyl | PPh₃ | Pyrrolidine / Azepine | 92:8 | 95 | >95:5 | [2] |

| 2 | Benzyl | dppe | Pyrrolidine / Azepine | 10:90 | 83 | >95:5 | [2] |

| 3 | 2-Furyl | PPh₃ | Pyrrolidine / Azepine | >95:5 | 75 | >95:5 | [2] |

| 4 | 2-Furyl | dppe | Pyrrolidine / Azepine | 20:80 | 58 | >95:5 | [2] |

| 5 | Cyclohexyl | PPh₃ | Pyrrolidine / Azepine | >95:5 | 65 | >95:5 | [2] |

| 6 | Cyclohexyl | dppe | Pyrrolidine / Azepine | 15:85 | 75 | >95:5 |[2] |

Palladium catalysts are highly effective in promoting formal [3+2] cycloadditions of vinylcyclopropanes and related systems. These reactions provide rapid access to five-membered rings, which are prevalent in many natural products and pharmaceuticals.[3] The mechanism typically involves the formation of a zwitterionic π-allyl palladium intermediate, which then reacts with an electron-deficient olefin.

Table 2: Palladium-Catalyzed [3+2] Cycloaddition of Vinylcyclopropanes

| Entry | Vinylcyclopropane Substituent | Alkene Partner | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| 1 | Bis(2,2,2-trifluoroethyl)malonate | Phenyl Alkylidene Azlactone | 82 | 14:1 | 94 | [3] |

| 2 | Bis(2,2,2-trifluoroethyl)malonate | 4-Cl-Phenyl Alkylidene Azlactone | 79 | 15:1 | 95 | [3] |

| 3 | Bis(2,2,2-trifluoroethyl)malonate | 2-Naphthyl Alkylidene Azlactone | 85 | 15:1 | 94 | [3] |

| 4 | Bis(2,2,2-trifluoroethyl)malonate | 2-Furyl Alkylidene Azlactone | 91 | >15:1 | 95 |[3] |

Radical-Mediated Ring-Opening Reactions

The bicyclopropyl motif is an excellent substrate for radical reactions. The high strain energy facilitates rapid ring-opening of a cyclopropylcarbinyl radical intermediate. This process is so fast that it is often used as a "radical clock" to time other fast radical reactions. The regioselectivity of the ring-opening is dictated by the formation of the most stable radical intermediate. For instance, a radical adjacent to a cyclopropyl (B3062369) ring and a phenyl group will preferentially open to form a resonance-stabilized benzylic radical.[4][5]

Caption: General Pathway for Radical Ring-Opening.

Applications in Drug Discovery and Development

The unique structural and electronic properties of the bicyclopropyl motif and related strained rings make them valuable tools in medicinal chemistry.

The rigid, three-dimensional structure of the bicyclopropyl core allows it to serve as a non-classical bioisostere for other common functionalities in drug molecules, such as phenyl rings or gem-dimethyl groups. This "escape from flatland" by increasing the fraction of sp³ carbons can lead to improved physicochemical properties, such as enhanced solubility and better protein-ligand complementarity. Furthermore, replacing a metabolically labile group with a robust bicyclopropyl unit can significantly improve the pharmacokinetic profile of a drug candidate.

The strain-release reactivity of the bicyclopropyl motif enables the synthesis of diverse and complex molecular scaffolds that are otherwise difficult to access. This allows medicinal chemists to explore novel chemical space in the search for new therapeutic agents. The ability to generate highly functionalized cyclobutanes and other unique ring systems from bicyclopropyl precursors is a powerful strategy in lead optimization.[6]

Caption: Decision Workflow for Bicyclopropyl Reactivity.

References

- 1. Rhodium(I)-catalyzed cycloisomerizations of bicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodium(I)-Catalyzed Cycloisomerizations of Bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic chemistry - Reaction Mechanism for a radical ring opening - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Exploration of Bicyclopropyl Isomers and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclopropyl moiety, a unique structural motif composed of two directly connected cyclopropane (B1198618) rings, presents a fascinating area of study in organic chemistry and medicinal chemistry. The inherent ring strain and distinct electronic properties of the cyclopropane rings, coupled with the stereochemical possibilities of their linkage, give rise to a rich landscape of isomers with diverse and tunable characteristics. This technical guide provides a comprehensive exploration of bicyclopropyl isomers, focusing on their synthesis, physicochemical properties, and burgeoning applications in drug discovery. Particular emphasis is placed on the comparative analysis of cis and trans isomers, detailed experimental protocols for their synthesis and biological evaluation, and the elucidation of their mechanisms of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction to Bicyclopropyl Systems

The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse of unique chemical properties. Its high ring strain and the p-character of its C-C bonds make it a versatile functional group in organic synthesis and a valuable component in the design of bioactive molecules.[1] When two such rings are joined, the resulting bicyclopropyl system inherits and often amplifies these characteristics.

Bicyclopropyl derivatives can exist as conformational and stereoisomers. The rotation around the central C-C bond leads to different conformers, primarily the gauche and trans (or anti) forms. Furthermore, substitution on the rings can lead to cis and trans diastereomers, which are configurationally stable and exhibit distinct physical and biological properties.[2] Understanding the interplay between these isomeric forms is crucial for harnessing their full potential in various applications.

Synthesis of Bicyclopropyl Isomers

The stereoselective synthesis of bicyclopropyl isomers is a key challenge and a focus of significant research. The method of synthesis directly dictates the stereochemical outcome, allowing for the targeted preparation of either cis or trans isomers.

Synthesis of trans-1,2-Disubstituted Cyclopropanes

A common strategy for the synthesis of trans-1,2-disubstituted cyclopropanes involves a base-catalyzed ring closure of a suitable precursor. An illustrative example is the synthesis of trans-1,2-dibenzoylcyclopropane.

Experimental Protocol: Synthesis of trans-1,2-Dibenzoylcyclopropane [3]

-

Enolate Formation: 1,3-Dibenzoylpropane is treated with a base, such as sodium hydroxide (B78521) in methanol, to deprotonate the α-carbon, forming a resonance-stabilized enolate.

-

Halogenation: The enolate nucleophilically attacks molecular iodine (I₂), resulting in the formation of an α-iodinated intermediate.

-

Second Enolate Formation and Intramolecular Sₙ2 Reaction: A second equivalent of base generates another enolate, which then undergoes an intramolecular Sₙ2 reaction, displacing the iodide and forming the cyclopropane ring. The trans isomer is thermodynamically favored in this process.

-

Workup and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of ice-cold water. The crude product is collected by vacuum filtration and can be purified by recrystallization.

Synthesis of cis-1,2-Disubstituted Cyclopropanes

The synthesis of cis-1,2-disubstituted cyclopropanes often requires more specialized methods that kinetically favor the formation of the cis isomer. One such approach involves a photodecarboxylation reaction.

Experimental Protocol: Modular Enantioselective Synthesis of cis-Cyclopropanes [4][5]

-

Cyclopropanation: An olefin is reacted with a redox-active diazo compound in the presence of a suitable catalyst to form a cyclopropyl (B3062369) intermediate.

-

Photodecarboxylation: The intermediate is then subjected to visible light irradiation in the presence of a benzothiazoline (B1199338) reagent. This reagent acts as a photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid.

-

Stereoselective Reduction: The photochemical reduction proceeds via an electron donor-acceptor (EDA) complex, leading to the formation of the cis-cyclopropane product with high stereoselectivity.[5]

-

Purification: The final product is purified using standard chromatographic techniques.

The following diagram illustrates the general workflow for the synthesis of bicyclopropyl isomers.

Comparative Properties of Bicyclopropyl Isomers

The stereochemical arrangement of substituents on the bicyclopropyl core significantly influences the physical and chemical properties of the isomers. A comparative analysis of cis and trans isomers of 1,2-dimethylcyclopropane (B14754300) provides a clear illustration of these differences.

| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane | Reference(s) |

| Molecular Formula | C₅H₁₀ | C₅H₁₀ | [6][7] |

| Molar Mass | 70.13 g/mol | 70.13 g/mol | [6][7] |

| Boiling Point | 37 °C | 28.2 °C | [2] |

| Melting Point | -140 °C | -149.6 °C | [2] |

| Density | 0.6889 g/cm³ | 0.6648 g/cm³ | [2] |

| Refractive Index (n_D) | 1.3829 (20 °C) | 1.3713 (20 °C) | [2] |

| Stability | Less stable | More stable | [8] |

The trans isomer of 1,2-dimethylcyclopropane is generally more stable than the cis isomer. This is attributed to reduced steric strain between the two methyl groups, which are positioned on opposite sides of the cyclopropane ring.[8] In the cis isomer, the proximity of the methyl groups on the same side of the ring leads to increased steric hindrance.

Bicyclopropyl Derivatives in Drug Development

The unique structural and electronic properties of the bicyclopropyl moiety make it an attractive scaffold for the design of novel therapeutic agents. The rigid nature of the cyclopropane ring can help to lock in a specific conformation of a molecule, leading to enhanced binding affinity and selectivity for its biological target.

Bicyclol: A Case Study

Bicyclol is a synthetic drug that incorporates a biphenyl (B1667301) structure with features reminiscent of a bicyclopropyl system. It is used for the treatment of liver diseases and has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral effects.

The mechanism of action of Bicyclol involves the modulation of key signaling pathways. It has been shown to inhibit the activation of the MAPK/NF-κB pathway, which plays a central role in the inflammatory response. Additionally, Bicyclol can reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Bicyclopropyl Derivatives as Enzyme Inhibitors

The bicyclopropyl scaffold has been incorporated into molecules designed to inhibit various enzymes, including kinases, which are important targets in cancer therapy. For example, some cyclopropane-containing compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

The following table summarizes the inhibitory activity of some bicyclopropyl and cyclopropane-containing derivatives against various cancer cell lines and kinases.

| Compound Type | Target | Cell Line | IC₅₀ (µM) | Reference(s) |

| Fluorocyclopropyl Amide | Btk | - | 0.0071 | [9] |

| Benzylidenethiazolidine-2,4-dione derivative | VEGFR-2 | - | 0.22 | [10] |

| Quinazolin-4(3H)-one derivative | VEGFR-2 | - | 0.340 | [11] |

| Nicotinamide-based derivative | VEGFR-2 | HCT-116 | 9.3 | [12] |

| Nicotinamide-based derivative | VEGFR-2 | HepG-2 | 7.8 | [12] |

| bis([6][10][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivative | VEGFR-2 | HepG2 | 6.4 | [14] |

Experimental Protocols for Biological Evaluation